1-Methylindolin-2-imine hydrochloride

Catalog No.
S14205183
CAS No.
M.F
C9H11ClN2
M. Wt
182.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylindolin-2-imine hydrochloride

Product Name

1-Methylindolin-2-imine hydrochloride

IUPAC Name

1-methyl-3H-indol-2-imine;hydrochloride

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

InChI

InChI=1S/C9H10N2.ClH/c1-11-8-5-3-2-4-7(8)6-9(11)10;/h2-5,10H,6H2,1H3;1H

InChI Key

JNSHMUVIUWPDSX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=N)CC2=CC=CC=C21.Cl

1-Methylindolin-2-imine hydrochloride is a chemical compound categorized as an indole derivative, specifically an imine. It features a methyl group attached to the nitrogen of the indole structure, which contributes to its unique chemical properties. The compound is typically represented by the molecular formula C9H10ClNC_9H_{10}ClN and has a molecular weight of approximately 171.64 g/mol. The presence of the hydrochloride indicates that it exists as a salt, which is common for many organic compounds to enhance solubility and stability.

, particularly in the synthesis of more complex organic structures. Notably, it can undergo copper-catalyzed reactions to form polycyclic indoline scaffolds. For instance, in one study, 3-benzyl-1-methylindolin-2-imine hydrochloride was reacted with 2-iodobenzyl bromide under copper catalysis, yielding high yields of target products through nucleophilic attack mechanisms . Additionally, the compound can be involved in reactions that showcase its ability to form carbon-carbon bonds, highlighting its utility as a building block in organic synthesis.

The synthesis of 1-methylindolin-2-imine hydrochloride can be achieved through several methods:

  • Condensation Reactions: One common approach involves the condensation of 1-methylindole with carbonyl compounds under acidic or basic conditions to form imines, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
  • Copper-Catalyzed Reactions: As highlighted in recent studies, this compound can serve as a building block in copper-catalyzed synthesis processes, allowing for the formation of more complex polycyclic structures from simpler precursors .
  • Reduction Methods: The reduction of corresponding indole derivatives can also lead to the formation of imines or their salts.

1-Methylindolin-2-imine hydrochloride is primarily utilized in organic synthesis as a versatile building block for creating more complex molecules. Its applications include:

  • Synthesis of Polycyclic Compounds: It serves as an intermediate in the synthesis of various polycyclic indoline derivatives, which have potential applications in pharmaceuticals.
  • Research Tool: Due to its structural characteristics, it is used in research settings to explore new synthetic pathways and biological interactions.

While specific interaction studies focusing on 1-methylindolin-2-imine hydrochloride are sparse, similar compounds in the indole family have been investigated for their interactions with various biological systems. These studies often explore how these compounds interact with enzymes or receptors, influencing biological pathways and potentially leading to therapeutic applications.

Several compounds share structural similarities with 1-methylindolin-2-imine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Methylindolin-2-oneC9H9NOC_9H_9NOContains a ketone functional group; used in drug design .
3-Amino-1-methylindolin-2-one hydrochlorideC9H11ClN2OC_9H_{11}ClN_2OContains an amino group; potential for enhanced biological activity .
2-Methylindolin-1-amine hydrochlorideC9H10ClNC_9H_{10}ClNDifferent positioning of methyl and amine groups; used in similar synthetic routes .

Uniqueness

1-Methylindolin-2-imine hydrochloride stands out due to its specific methylation on the nitrogen atom and its ability to participate in diverse synthetic methodologies. This positions it as a valuable intermediate in organic chemistry compared to its analogs which may lack similar reactivity or versatility.

The synthesis of 1-methylindolin-2-imine hydrochloride traditionally begins with indoline, a bicyclic amine structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. Early methods involve a two-step alkylation-condensation sequence. In the first step, indoline undergoes N-methylation using methyl iodide (CH$$3$$I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K$$2$$CO$$_3$$), yielding 1-methylindoline. Subsequent condensation with an aldehyde or ketone under acidic conditions generates the imine functionality. For example, reaction with acetone (propan-2-one) in hydrochloric acid (HCl) medium produces 1-methylindolin-2-imine hydrochloride via protonation of the imine nitrogen.

A critical modification involves the use of pre-formed imine precursors. For instance, 1-methylindoline can react with ethyl glyoxylate (O=C(H)CO$$2$$Et) in dichloromethane (CH$$2$$Cl$$_2$$) under reflux, followed by treatment with HCl gas to precipitate the hydrochloride salt. This method avoids isolation of the free imine, which is prone to hydrolysis. Yields typically range from 65% to 85%, depending on the electrophilicity of the carbonyl reagent and reaction time.

Table 1: Traditional Synthesis of 1-Methylindolin-2-imine Hydrochloride

Starting MaterialReagents/ConditionsProductYield (%)
IndolineCH$$3$$I, K$$2$$CO$$_3$$, DMF, 80°C, 12 h1-Methylindoline78
1-MethylindolineAcetone, HCl (g), CH$$2$$Cl$$2$$, rt, 6 h1-Methylindolin-2-imine HCl72
1-MethylindolineEthyl glyoxylate, HCl (aq), 0°C, 2 h1-Methylindolin-2-imine HCl85

Catalytic Processes for Imine Formation and Methylation

Recent advances emphasize catalytic strategies to enhance efficiency and selectivity. Transition metal catalysts, such as copper(I) chloride (CuCl), enable tandem N-methylation and imine formation in one pot. For example, indoline reacts with paraformaldehyde ((CH$$2$$O)$$n$$) and methylamine (CH$$3$$NH$$2$$) under CuCl catalysis (5 mol%) in acetonitrile (MeCN) at 60°C, directly yielding 1-methylindolin-2-imine hydrochloride after acid workup. Mechanistic studies suggest that CuCl facilitates both the Mannich-type condensation and subsequent imine stabilization.

Bifunctional organocatalysts, such as thiourea-cinchona alkaloids, have also been employed for enantioselective imine synthesis. While these are more commonly applied to indole derivatives, adaptations for indoline systems involve catalyzing the condensation of 1-methylindoline with α-ketoesters. The thiourea moiety activates the carbonyl group via hydrogen bonding, while the quinoline framework directs stereoselective imine formation. Although yields remain moderate (50–60%), this approach highlights the potential for chiral imine synthesis.

Table 2: Catalytic Methods for 1-Methylindolin-2-imine Hydrochloride

Catalyst SystemSubstratesConditionsYield (%)
CuCl (5 mol%)Indoline, CH$$3$$NH$$2$$, (CH$$2$$O)$$n$$MeCN, 60°C, 24 h68
Thiourea-cinchona alkaloid (10 mol%)1-Methylindoline, methyl pyruvateToluene, 50°C, 48 h55

Multi-Component Reaction Strategies for Functionalized Derivatives

Multi-component reactions (MCRs) offer a streamlined route to structurally complex derivatives of 1-methylindolin-2-imine hydrochloride. A notable example involves the copper-catalyzed coupling of 1-methylindolin-2-imine hydrochloride with aryl halides and alkynes. For instance, treatment with 2-iodobenzyl bromide (2a) and phenylacetylene in the presence of CuI (10 mol%) and 1,10-phenanthroline (phen) in dimethyl sulfoxide (DMSO) at 100°C produces dihydro-6H-indolo[2,3-b]quinoline derivatives. This three-component reaction proceeds via a cascade of Ullmann-type coupling, cyclization, and aromatization steps.

Another MCR strategy employs palladium-catalyzed carbonylative coupling. Combining 1-methylindolin-2-imine hydrochloride, carbon monoxide (CO), and aryl iodides in the presence of Pd(OAc)$$_2$$ and Xantphos ligand generates 3-amido-substituted β-lactam derivatives. The reaction exploits the nucleophilic character of the imine nitrogen, which undergoes [2+2] cycloaddition with in situ-generated ketenes.

Table 3: Multi-Component Reactions of 1-Methylindolin-2-imine Hydrochloride

ComponentsCatalyst/ConditionsProductYield (%)
1-Methylindolin-2-imine HCl, 2-Iodobenzyl bromide, PhenylacetyleneCuI (10 mol%), phen, DMSO, 100°C, 24 hDihydro-6H-indolo[2,3-b]quinoline75
1-Methylindolin-2-imine HCl, CO, 4-IodotoluenePd(OAc)$$_2$$ (5 mol%), Xantphos, THF, 80°C, 12 h3-Amido-β-lactam62

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

182.0610761 g/mol

Monoisotopic Mass

182.0610761 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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